2-amino-6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
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Overview
Description
Carbonyldiimidazole, is an organic compound with the molecular formula (C3H3N2)2CO. It is a white crystalline solid often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis.
Preparation Methods
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield .
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions:
Combination Reactions: It reacts with amines to form amides, carbamates, and ureas.
Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide.
Scientific Research Applications
Carbonyldiimidazole is widely used in scientific research due to its versatility:
Chemistry: It is employed in peptide synthesis and the formation of amides, carbamates, and ureas.
Biology: It is used in the preparation of various biochemical compounds.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of peptide bonds by reacting with carboxylic acids to form an intermediate that can then react with amines to form amides .
Comparison with Similar Compounds
Carbonyldiimidazole is similar to other coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). it is more easily handled and avoids the use of thionyl chloride, which can cause side reactions . Similar compounds include:
- Dicyclohexylcarbodiimide (DCC)
- N,N’-diisopropylcarbodiimide (DIC)
Carbonyldiimidazole stands out due to its stability and ease of use in various synthetic applications .
Properties
IUPAC Name |
2-amino-6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c15-14-16-12-6-7-18(9-11(12)13(19)17-14)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,15,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTVQQOAWCNPMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=NC2=O)N)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1NC(=NC2=O)N)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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